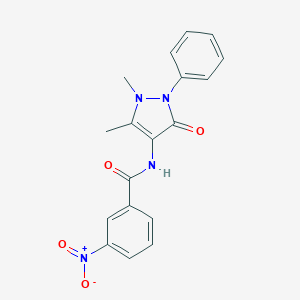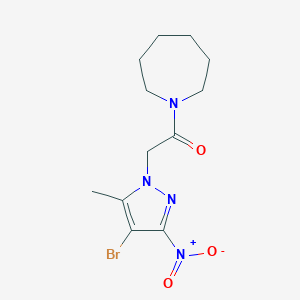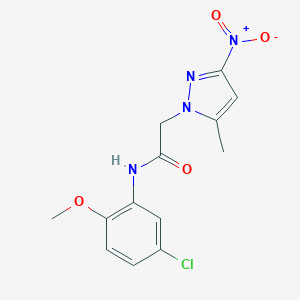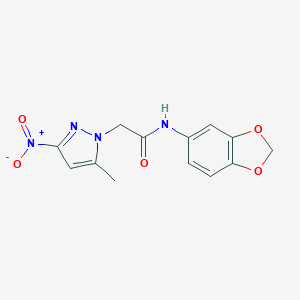![molecular formula C13H11F3N4O4 B402378 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B402378.png)
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Acylation: The nitrated pyrazole is then acylated with an appropriate acyl chloride or anhydride to introduce the acetamide group.
Substitution: The trifluoromethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and catalytic processes.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, sodium dithionite.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Aminopyrazole derivatives: Formed by the reduction of the nitro group.
Substituted pyrazoles: Formed by nucleophilic substitution reactions.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals or specialty chemicals.
作用機序
The mechanism of action of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-phenylacetamide: Lacks the trifluoromethoxy group.
2-(3-Nitro-pyrazol-1-yl)-N-(4-trifluoromethoxy-phenyl)-acetamide: Lacks the methyl group on the pyrazole ring.
Uniqueness
The presence of both the trifluoromethoxy group and the nitro group on the pyrazole ring makes 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, potentially making it more effective in certain applications compared to its analogs.
特性
分子式 |
C13H11F3N4O4 |
|---|---|
分子量 |
344.25g/mol |
IUPAC名 |
2-(5-methyl-3-nitropyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C13H11F3N4O4/c1-8-6-11(20(22)23)18-19(8)7-12(21)17-9-2-4-10(5-3-9)24-13(14,15)16/h2-6H,7H2,1H3,(H,17,21) |
InChIキー |
AGTLXSZNXFTNPW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-] |
正規SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-8-(1-piperidinyl)-7-[2-(1-piperidinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B402299.png)
![1,3-dimethyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B402300.png)
![1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B402301.png)
![1,8-Dibromo-17-(2-butoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B402302.png)
![1-(4-bromophenyl)-5-[2-(methyloxy)phenyl]-3-thien-2-yl-4,5-dihydro-1H-pyrazole](/img/structure/B402304.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3,5-bisnitro-4-methylbenzamide](/img/structure/B402306.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B402309.png)
![3,5-bisnitro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B402312.png)


![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE](/img/structure/B402315.png)
![2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE](/img/structure/B402316.png)

